

Butylated Hydroxytoluene (BHT): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B7761256

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and antioxidant mechanism of Butylated Hydroxytoluene (BHT). The information is presented to support research, scientific analysis, and drug development applications.

Chemical Structure and Identification

Butylated hydroxytoluene is a synthetic phenolic compound with the systematic IUPAC name **2,6-di-tert-butyl-4-methylphenol**. Its structure consists of a phenol ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4) relative to the hydroxyl group. This steric hindrance provided by the tert-butyl groups is crucial to its function as an antioxidant.

Key Identifiers:

- CAS Number: 128-37-0[1]
- Chemical Formula: C₁₅H₂₄O[1]
- Molar Mass: 220.356 g/mol [1]
- Synonyms: Dibutylhydroxytoluene, 2,6-di-tert-butyl-p-cresol, DBPC, E321[1]

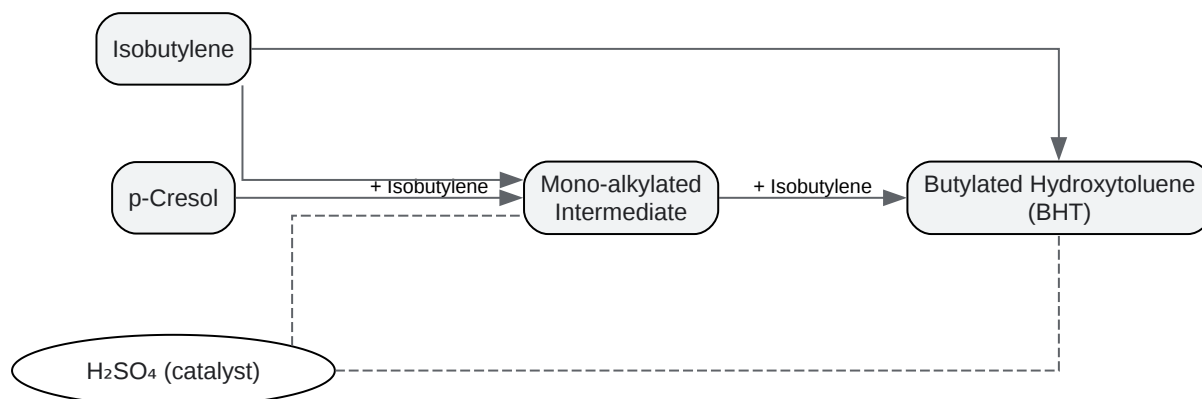
Physicochemical Properties

BHT is a white to yellowish crystalline solid with a faint, characteristic phenolic odor.^[1] It is a lipophilic, or fat-soluble, compound. A summary of its key quantitative properties is provided in the table below.

Property	Value	Units
Physical State	White to yellow powder	-
Melting Point	69-73	°C
Boiling Point	265	°C
Density	1.048	g/cm ³
Vapor Pressure	<0.01	mm Hg (at 20 °C)
Water Solubility	Insoluble	-
Solubility in Organic Solvents		
- Methanol	25	g/100 mL
- Ethanol	25-26	g/100 mL
- Isopropanol	30	g/100 mL
- Acetone	40	g/100 mL
- Benzene	40	g/100 mL
- Petroleum Ether	50	g/100 mL

Industrial Synthesis

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. Sulfuric acid is commonly used as the catalyst. The reaction proceeds in two steps where two isobutylene molecules are added to the p-cresol backbone.



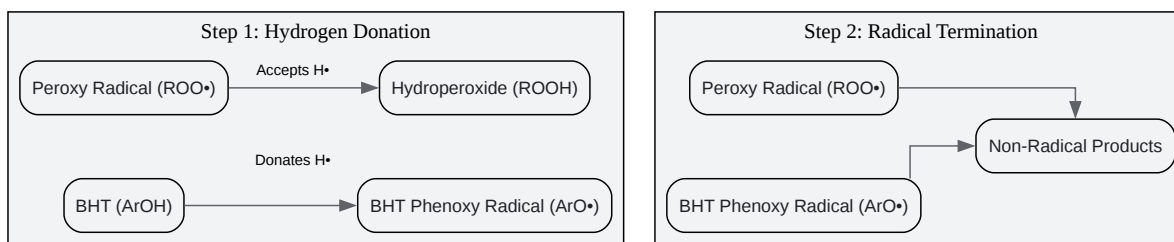
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Industrial synthesis of Butylated Hydroxytoluene (BHT).

Antioxidant Mechanism of Action

BHT functions as a potent antioxidant by acting as a free radical scavenger, thereby terminating the chain reactions of autoxidation. This process is particularly effective in preventing the oxidation of unsaturated organic compounds. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical ($\text{ROO}\cdot$), forming a hydroperoxide (ROOH) and a BHT-derived phenoxy radical ($\text{ArO}\cdot$).

The resulting phenoxy radical is relatively stable due to resonance delocalization and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains. This stable radical can then react with a second peroxy radical to form non-radical products. Consequently, one molecule of BHT can neutralize two peroxy radicals.



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Antioxidant mechanism of Butylated Hydroxytoluene (BHT).

Experimental Protocols

Determination of Melting Range

Method: USP General Chapter <741> Melting Range or Temperature (Class Ia).

Apparatus: A suitable melting range apparatus consisting of a glass container for a transparent fluid bath (e.g., light paraffin), a stirring device, an accurate thermometer, and a controlled heat source. Capillary tubes of approximately 10 cm in length and 0.8 to 1.2 mm in internal diameter are required.

Procedure:

- Reduce the BHT sample to a fine powder.
- Charge the capillary tube with the powdered BHT to a depth of 2.5 to 3.5 mm.
- Heat the bath until the temperature is about 10°C below the expected melting point of BHT.
- Introduce the charged capillary tube into the bath.
- Heat the bath at a rate of rise of approximately 1°C per minute.

- The melting range is the temperature range between which the BHT is first observed to collapse or form a clear liquid and the temperature at which it is completely melted.

Determination of Boiling Point

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point.

Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus compliant with ISO 4626.

Procedure (Distillation Method):

- Place a measured volume of BHT into a distillation flask.
- Add a few boiling chips to ensure smooth boiling.
- Insert a calibrated thermometer into the neck of the flask with the top of the bulb level with the bottom of the side arm.
- Heat the flask and record the temperature at which the first drop of distillate falls from the condenser (initial boiling point).
- Continue distillation and record the temperature when the last of the liquid evaporates from the bottom of the flask (final boiling point).
- The boiling point is typically reported at standard atmospheric pressure (101.325 kPa).

Determination of Solubility in Water

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).

Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical method for quantifying BHT (e.g., HPLC).

Procedure:

- Add an excess amount of BHT to a known volume of distilled water in the flask.

- Place the flask in the constant temperature bath (e.g., 20 ± 0.5 °C) and stir.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continued stirring.
- After equilibration, stop stirring and allow the undissolved BHT to settle.
- Carefully take an aliquot of the clear supernatant.
- Analyze the concentration of BHT in the aliquot using a validated analytical method.
- The determined concentration represents the water solubility of BHT at the specified temperature.

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
- Sample Preparation: Prepare a stock solution of BHT in methanol at a known concentration. Prepare a series of dilutions from the stock solution.
- Assay:
 - To a cuvette or microplate well, add the BHT solution.
 - Add the DPPH working solution and mix thoroughly.
 - Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

- **Measurement:** Measure the absorbance of the solution at 517 nm against a blank (methanol). A control containing only DPPH and methanol is also measured.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample.

Determination of Antioxidant Activity: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation ($\text{ABTS}^{\bullet+}$) by potassium persulfate. The $\text{ABTS}^{\bullet+}$ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically at 734 nm.

Procedure:

- **Preparation of $\text{ABTS}^{\bullet+}$ Solution:** Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the $\text{ABTS}^{\bullet+}$ radical.
- **Working Solution:** Dilute the $\text{ABTS}^{\bullet+}$ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
- **Sample Preparation:** Prepare a stock solution of BHT and a series of dilutions in a suitable solvent.
- **Assay:**
 - Add the BHT solution to a cuvette or microplate well.
 - Add the $\text{ABTS}^{\bullet+}$ working solution and mix.

- Incubate at room temperature for a specified time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

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References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]
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